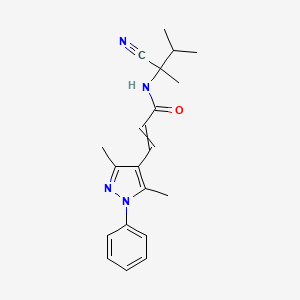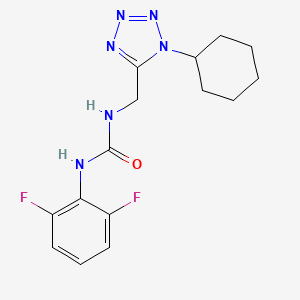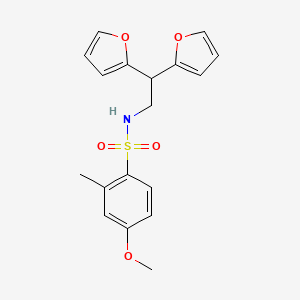![molecular formula C17H12F3N3OS B2512487 4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 400079-02-9](/img/structure/B2512487.png)
4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a phenyl ring, a thiazole ring, and a trifluoromethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives, which this compound is likely a part of, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Overview of Research Applications
4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its potential pharmacological activities. The compound's structure suggests a possibility for interaction with biological systems, which has led to its exploration in different domains, including but not limited to, antimicrobial, anticancer, and antidiabetic applications.
Potential in Pharmacological Research
The pharmacophore structure of this compound suggests its potential utility in the development of novel therapeutic agents. For instance, derivatives of thiazole and pyridine have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. The presence of a trifluoromethyl group could further enhance the compound's biological activity by increasing its lipophilicity, potentially improving its ability to interact with biological targets (Saini et al., 2019; Singh et al., 2022).
Contribution to Heterocyclic Chemistry
The compound is an example of the diverse and versatile nature of heterocyclic compounds in medicinal chemistry. Heterocyclic compounds like pyridines and thiazoles are pivotal in the synthesis of molecules with significant biological activities. Research into such compounds is crucial for the discovery of new drugs and understanding the mechanism of action at the molecular level (Ibrahim, 2011).
Role in Synthetic Methodologies
This compound also serves as a key intermediate or building block in synthetic chemistry, facilitating the development of complex molecules with specific functions. Its synthesis and derivatization can lead to the creation of compounds with enhanced biological activities, serving as a crucial step in the development of novel pharmaceuticals (Gu et al., 2009).
Applications in Optoelectronic Materials
Furthermore, the structural elements present in this compound, such as pyridine and thiazole, are frequently found in materials science, particularly in the development of optoelectronic materials. These heterocycles are integral to the design of compounds exhibiting photoluminescence, which can be applied in light-emitting devices and as sensors (Lipunova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridine (tfmp) and its intermediates, are known to be important ingredients for the development of agrochemical and pharmaceutical compounds .
Mode of Action
It is known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
Tfmp and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Result of Action
It is known that tfmp and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide are largely attributed to its trifluoromethyl group and pyridine structure
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)13-7-2-3-8-21-13)15(24)23-12-6-4-5-11(9-12)17(18,19)20/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWHCMAZRPGELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)
![(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2512405.png)
![2-(4-Isopropylphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2512406.png)
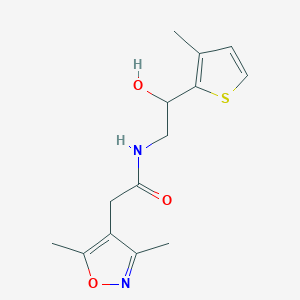
![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)

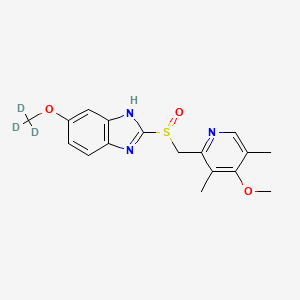
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
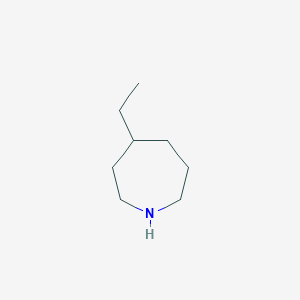
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

